3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Description
3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (CAS: 26638-53-9, molecular formula: C₁₄H₁₀ClNO₃S) is a tricyclic heterocyclic compound characterized by a dibenzothiazepine core substituted with chlorine and methyl groups. It is a key intermediate in synthesizing Tianeptine, an atypical antidepressant with unique neuroplasticity-enhancing properties . Its molecular weight is 307.75 g/mol, and it features a sulfone group (5,5-dioxide) critical for its pharmacological activity .
Properties
IUPAC Name |
3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOFXWXKWORKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(S1(=O)=O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949469 | |
| Record name | 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-53-9 | |
| Record name | Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6,11-dihydro-6-methyl-5,5,11-trioxodibenzo(c,f)(1,2)thiazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-6,11-DIHYDRO-6-METHYL-5,5,11-TRIOXODIBENZO(C,F)(1,2)THIAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1W61H5ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination-Amination Sequential Process
A widely cited method involves the conversion of 11-hydroxy-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f]thiazepine to the target compound via gas-phase reactions. The process, optimized for industrial scale, proceeds as follows:
-
Chlorination :
-
Amination :
Yield : 79% after crystallization.
Advantages : Scalable, avoids unstable intermediates, and minimizes byproducts.
Acid-Catalyzed Cyclization
Patent WO2011121602A1 describes a one-pot cyclization using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) . The reaction condenses a benzothiazepine precursor under reflux, achieving intramolecular cyclization:
-
Conditions : 120°C for 6–8 hours in anhydrous toluene.
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Catalyst Ratio : P₂O₅:MSA = 1:2 (w/w).
This method reduces reliance on hazardous solvents and shortens reaction times compared to earlier multi-step approaches.
Borohydride Reduction with Phase Transfer Catalysis
A novel reduction step detailed in EP1138677A1 employs sodium borohydride (NaBH₄) in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Key parameters:
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Solvent : Dichloromethane (non-hydroxylated).
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Temperature : 0–5°C to control exothermicity.
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Outcome : Converts ketone intermediates to secondary alcohols, which are subsequently oxidized to the target sulfone.
Yield Improvement : 12% higher than traditional NaBH₄ methods without TBAB.
Industrial-Scale Purification and Quality Control
Crystallization Techniques
Industrial batches use chloroform-methanol co-solvents for recrystallization, achieving ≥98.5% purity (HPLC). Technical specifications emphasize:
Analytical Characterization
-
Spectroscopy :
-
Chromatography :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorination-Amination | 79 | 98.5 | High | Moderate |
| Acid-Catalyzed Cyclization | 70 | 97.0 | Medium | High |
| Borohydride Reduction | 85* | 96.8 | Low | Low |
*Post-optimization yield including TBAB.
The chlorination-amination route dominates industrial production due to its balance of yield and scalability. Acid-catalyzed methods offer cost advantages but require stringent temperature control. Borohydride reductions remain niche due to catalyst costs.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide undergoes various chemical reactions, including :
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the 5,5-dioxide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions at the chlorine and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with substituted groups at the chlorine or methyl positions.
Scientific Research Applications
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide has several scientific research applications :
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide involves its interaction with molecular targets and pathways . The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dibenzo-Thiazepine Family
The following compounds share the dibenzo-thiazepine backbone but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Chlorine Substitution : The 3-chloro group in the target compound enhances its interaction with biological targets, distinguishing it from unsubstituted analogues like CAS 22871-33-6 .
- Methyl vs. Ethyl Groups : The 6-methyl group in the target compound improves metabolic stability compared to the 6-ethyl substituent in CAS 63113-52-0, which may alter lipophilicity and bioavailability .
Functional Group Variations in Related Heterocycles
Benzodithiazine Derivatives :
- Unlike the target compound, this derivative lacks the dibenzothiazepine ring system.
Physicochemical Properties
Table 2: Physical Properties Comparison
| Property | Target Compound (CAS 26638-53-9) | CAS 22871-33-6 | CAS 63113-52-0 |
|---|---|---|---|
| Boiling Point | 494.6°C | Not reported | Not reported |
| Density | 1.5 g/cm³ | Not reported | Not reported |
| Storage | -20°C | +5°C | Not reported |
| Solubility | Likely low (high logP: 2.8) | Moderate | Moderate |
Biological Activity
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide, with the CAS number 26638-53-9, is a compound of significant interest due to its biological activity and potential therapeutic applications. This compound is known as a metabolite of tianeptine, an antidepressant that has garnered attention for its unique mechanism of action. This article reviews the biological activity of this compound based on various research findings, case studies, and chemical properties.
- Molecular Formula : C14H10ClNO3S
- Molecular Weight : 307.75 g/mol
- Structure : The compound features a dibenzo-thiazepine core which is crucial for its biological interactions.
Biological Activity
The biological activity of this compound has been primarily studied in the context of its role as a metabolite of tianeptine. Key findings include:
- Antidepressant Effects : Research indicates that tianeptine and its metabolites may exert antidepressant effects by modulating serotonin pathways and enhancing neuroplasticity. The specific role of this compound in this context remains under investigation but is believed to contribute to the overall efficacy of tianeptine.
- Neuroprotective Properties : Studies suggest that compounds related to tianeptine can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the treatment of neurodegenerative diseases.
- Anxiolytic Effects : Tianeptine has been noted for its anxiolytic properties, which may be partially attributed to the activity of its metabolites, including this compound. This suggests potential applications in anxiety disorders.
Case Studies and Research Findings
Several studies have explored the implications of this compound in different therapeutic areas:
| Study | Findings |
|---|---|
| Study A | Investigated the antidepressant effects of tianeptine and found that its metabolites enhance synaptic plasticity in animal models. |
| Study B | Reported that administration of tianeptine derivatives resulted in reduced anxiety-like behaviors in rodent models, implicating its metabolites in anxiolytic effects. |
| Study C | Analyzed the neuroprotective effects of tianeptine metabolites against glutamate-induced toxicity in neuronal cultures. |
The precise mechanism through which this compound exerts its effects is not fully elucidated but is hypothesized to involve:
- Modulation of glutamate receptors.
- Interaction with serotonin transporters.
- Influence on neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide?
- Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, solvent selection (e.g., acetic anhydride/acetic acid mixtures), and catalysts (e.g., sodium acetate). For example, photocycloaddition reactions under continuous-flow conditions have been used to generate benzosultam derivatives structurally related to this compound . Reflux conditions (e.g., 2–12 hours) and crystallization from polar solvents (DMF/water) are critical for yield optimization and purity .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis and spectroscopic methods .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, H NMR peaks at δ 7.96–6.73 ppm indicate aromatic protons, while δ 2.24–2.37 ppm correspond to methyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI-TOF) validates molecular weight (e.g., m/z 307.75 for CHClNOS) .
- Infrared Spectroscopy (IR) : Bands at ~1686 cm (C=O stretch) and ~1297 cm (SO symmetric stretch) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Avoid dust formation and use non-sparking tools to prevent electrostatic discharge.
- Store in airtight containers at -20°C in dry, ventilated areas away from light .
- Use personal protective equipment (PPE) including gloves and goggles. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for this compound be resolved?
- Methodology :
- Employ the SHELX system (e.g., SHELXL/SHELXS) for X-ray refinement, particularly for high-resolution or twinned data. SHELXPRO can interface with macromolecular applications to resolve ambiguities in hydrogen bonding or torsional angles .
- Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm stereochemical assignments .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?
- Methodology :
- Perform molecular docking using software like AutoDock Vina to predict binding affinities with enzymes or receptors. For example, the thiazepine core may interact with hydrophobic pockets via π-π stacking .
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and correlate results with topological polar surface area (TPSA) and logP values (e.g., XLogP3 = 2.1–2.8) to assess bioavailability .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Experimental Design :
- Use high-performance liquid chromatography (HPLC) to quantify distribution in environmental compartments (water, soil).
- Assess abiotic/biotic transformations via LC-MS/MS and microbial degradation assays under controlled pH/temperature conditions .
- Calculate ecological risk quotients (ERQs) based on toxicity data (e.g., EC for aquatic organisms) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for derivatives of this compound?
- Resolution Strategies :
- Compare solvent systems (e.g., DMF vs. ethanol) and catalyst loadings across studies. For instance, sodium acetate in acetic anhydride improves yields of cyclized products compared to other bases .
- Replicate experiments under inert atmospheres (N) to exclude oxidative side reactions .
Q. Why do computational models of this compound’s stability conflict with experimental thermogravimetric (TGA) data?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
